molecular formula C22H22ClN5O B10978067 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

Cat. No.: B10978067
M. Wt: 407.9 g/mol
InChI Key: GZRHZLNJXWKEFN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a pyrrole ring, and a triazolopyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorophenyl Intermediate: Starting with 4-chlorobenzaldehyde, a series of reactions such as reduction and halogenation can be used to prepare the chlorophenyl intermediate.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Triazolopyridine Synthesis: The triazolopyridine moiety can be constructed via a cyclization reaction involving a suitable pyridine derivative and hydrazine.

    Coupling Reactions: The final step involves coupling the chlorophenyl, pyrrole, and triazolopyridine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield and purity.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study biological pathways and mechanisms, especially those involving the pyrrole and triazolopyridine moieties.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors (GPCRs).

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways, such as those related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide: Lacks the triazolopyridine moiety, potentially altering its biological activity.

    4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide: Lacks the chlorophenyl group, which may affect its binding affinity and specificity.

Uniqueness

The presence of the chlorophenyl, pyrrole, and triazolopyridine groups in 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide confers unique properties, such as:

    Enhanced Binding Affinity: The combination of these groups may enhance the compound’s ability to bind to specific molecular targets.

    Diverse Biological Activity: The structural diversity allows for interactions with multiple biological pathways, making it a versatile compound for research.

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-pyrrol-1-yl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide

InChI

InChI=1S/C22H22ClN5O/c23-19-8-6-17(7-9-19)18(16-27-12-3-4-13-27)15-22(29)24-11-10-21-26-25-20-5-1-2-14-28(20)21/h1-9,12-14,18H,10-11,15-16H2,(H,24,29)

InChI Key

GZRHZLNJXWKEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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